molecular formula C17H15ClFNO3 B2548829 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate CAS No. 1794782-02-7

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate

Cat. No. B2548829
CAS RN: 1794782-02-7
M. Wt: 335.76
InChI Key: WHGKFTYWADKYSY-UHFFFAOYSA-N
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Description

The compound “[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate” is a chemical that appears to be related to benzoate esters with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with substituted benzoic acids. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of “[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are crucial for understanding the molecular vibrations and structure . These techniques could be applied to “[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate” to gain detailed insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

The related compound 4-chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multireactive building block for heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles . This suggests that the compound may also serve as a versatile intermediate for the synthesis of heterocyclic compounds, given its structural similarity to the aforementioned building block.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be inferred from their molecular structure and electronic properties. The first hyperpolarizability and infrared intensities reported for similar compounds indicate the potential nonlinear optical properties and the strength of vibrational transitions . NBO analysis reveals the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, which are important for understanding the reactivity . HOMO and LUMO analysis are used to determine charge transfer within the molecule, which is essential for predicting its chemical behavior . These analyses could be extended to “[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate” to characterize its physical and chemical properties.

Scientific Research Applications

Parabens and Environmental Research

Research on parabens, which are esters of para-hydroxybenzoic acid, similar in some functional aspects to the compound of interest, highlights the environmental impact of these chemicals. Parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies suggest that despite wastewater treatments effectively reducing their concentrations, parabens persist in the environment, raising concerns about their potential as weak endocrine disruptors (Haman et al., 2015).

Advances in Chemical Synthesis

Investigations into practical syntheses of complex organic compounds are fundamental to pharmaceutical and material sciences. For instance, a study on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, showcases the development of efficient production methods for compounds that may share reactivity or synthesis pathways with the chemical (Qiu et al., 2009).

Toxicology and Safety Assessments

Understanding the toxicological profiles and safety of chemical compounds is crucial for their application in consumer products and pharmaceuticals. Studies on methyl paraben, for example, provide comprehensive reviews of its safety, metabolism, and potential effects on human health, offering a model for evaluating related compounds (Soni et al., 2002).

Environmental Persistence and Effects

Research on the occurrence and toxicity of antimicrobial compounds like triclosan and related by-products in the environment reveals the complex fate and ecological impacts of synthetic chemicals. Such studies can inform the assessment of similar compounds, focusing on their degradation, environmental persistence, and potential to form more toxic by-products (Bedoux et al., 2012).

properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKFTYWADKYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate

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